N-(3,4-dimethoxyphenyl)-2-{[3-(3-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide
Description
N-(3,4-Dimethoxyphenyl)-2-{[3-(3-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 1,4-diazaspiro[4.5]deca-1,3-diene core substituted with a 3-fluorophenyl group and a sulfanyl-linked acetamide moiety. The diazaspiro ring system introduces conformational rigidity, which may optimize interactions with biological targets such as enzymes or receptors. While direct bioactivity data for this compound is unavailable in the provided evidence, structurally related acetamides exhibit antimicrobial, anti-inflammatory, and ligand-coordination properties .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[2-(3-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O3S/c1-30-19-10-9-18(14-20(19)31-2)26-21(29)15-32-23-22(16-7-6-8-17(25)13-16)27-24(28-23)11-4-3-5-12-24/h6-10,13-14H,3-5,11-12,15H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIQWTCMXMOFFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC(=CC=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Bioactivity Clustering and Structural Correlations
demonstrates that compounds with similar chemical structures cluster in bioactivity profiles. For example:
- Dichlorophenyl Acetamides (): Structural variations (e.g., dihedral angles between aromatic rings) correlate with hydrogen-bonding patterns and ligand efficacy. The target compound’s diazaspiro ring likely imposes specific dihedral angles (e.g., 44.5°–77.5° as in ), affecting protein interactions .
- Molecular Networking (): High cosine scores in MS/MS fragmentation would group the target compound with other spiro- or fluorophenyl-containing acetamides, aiding dereplication but requiring empirical validation .
Conformational and Crystallographic Insights
The dichlorophenyl acetamide in exhibits three distinct conformers in the asymmetric unit, with dihedral angles ranging from 54.8° to 77.5°.
Notes on Limitations and Contradictions
Positional Isomerism: No direct bioactivity data compares 3-fluoro and 4-fluoro analogs; differences remain theoretical .
Bioactivity Gaps : While acetamides are broadly bioactive (anti-inflammatory, antimicrobial), the target compound’s specific mode of action is unconfirmed .
Methodological Variance : Molecular networking () and crystallography () provide indirect insights but require experimental corroboration .
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